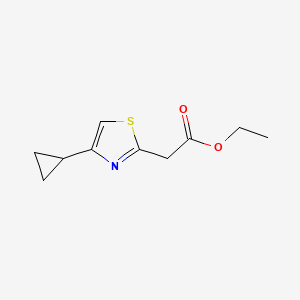![molecular formula C19H20FN3O2S B2866173 5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-87-7](/img/structure/B2866173.png)
5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring . The molecule also contains a thioether linkage (S-CH2-C6H4-F), a common functional group in organic chemistry, connecting the 2-fluorobenzyl group to the 5-position of the pyrido[2,3-d]pyrimidine core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrido[2,3-d]pyrimidine core, with various substituents attached at different positions . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the thioether linkage might be susceptible to oxidation, and the pyrimidine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms might increase its lipophilicity, potentially affecting its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Compounds similar to the one have been synthesized and evaluated for their antifungal activities . These compounds have shown good fungicidal activities against various fungi, making them potential candidates for the development of new antifungal agents .
Antibacterial Activity
Similar compounds have also been synthesized and screened for their antibacterial activities . Some of these compounds have demonstrated notable inhibition activities against tested phytopathogenic bacteria .
Anti-inflammatory Activity
Research has shown that certain pyrimidine analogs have anti-inflammatory activities . These compounds can influence the messenger ribonucleic acid (mRNA) and protein levels of iNOS , which plays a key role in the inflammatory response.
Pesticidal Importance
Nitrogen-containing heterocycles, like the one , exhibit excellent biological activities, including pesticidal importance . They could be used in the development of new pesticides.
Synthesis of Novel Derivatives
The compound could be used as a starting material for the synthesis of novel derivatives. These new compounds could have a variety of applications in medicinal chemistry and drug discovery .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in cell cycle arrest and can lead to apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This is because CDK2, in combination with cyclin E, is responsible for initiating DNA replication in the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, which can be particularly effective in cancer cells that divide rapidly .
Result of Action
The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from dividing. In the context of cancer treatment, this can lead to the death of rapidly dividing cancer cells. Some compounds have shown significant cytotoxic activities against certain cell lines .
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-4-7-12-10-21-17-15(18(24)23(3)19(25)22(17)2)16(12)26-11-13-8-5-6-9-14(13)20/h5-6,8-10H,4,7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYHJCRMZLWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=CC=C3F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

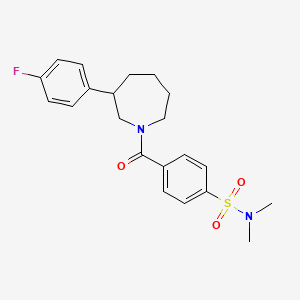
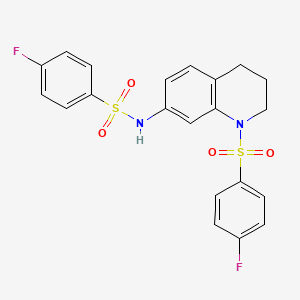
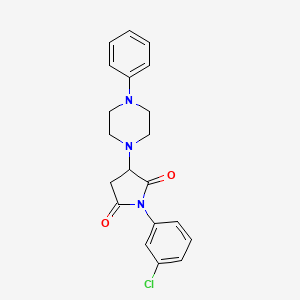
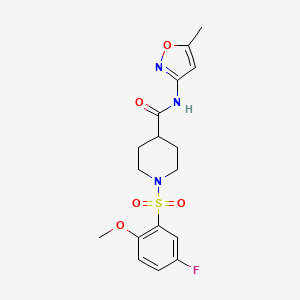
![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)

![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2866101.png)

![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)
![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)
![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)
![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)
![4-[4-(tert-Butoxycarbonylamino)piperidin-1-yl]methylbenzoic acid](/img/structure/B2866112.png)
